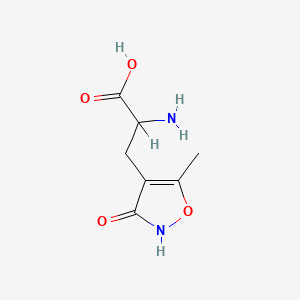

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid

概要

説明

- (RS)-AMPAは、(±)-AMPAとしても知られており、グルタミン酸アナログであり、強力な興奮性神経伝達物質L-グルタミン酸作動薬です。

- カイニン酸またはNMDA受容体の結合部位とは干渉しません .

準備方法

- 合成経路:(RS)-AMPAは、化学合成やグルタミン酸の誘導体化など、さまざまな経路で合成できます。

- 反応条件:特定の合成条件は異なる場合がありますが、一般的な手順には、保護基、カップリング反応、脱保護が含まれます。

- 工業生産:工業的に広く使用されているわけではありませんが、研究室では通常、少量の(RS)-AMPAを調製しています。

化学反応の分析

- (RS)-AMPAは、カルボン酸やアミノ酸に典型的な反応を起こします。

- 一般的な試薬:酸塩化物、アミン、保護基試薬などがあります。

- 主な生成物:誘導体化中に、アミドやエステルなどの(RS)-AMPA誘導体が生成されます。

科学研究への応用

- 化学:グルタミン酸受容体とそのリガンドを研究するためのモデル化合物として使用されます。

- 生物学:神経生物学およびシナプス伝達の研究で調べられています。

- 医学:神経変性疾患や創薬における潜在的な用途があります。

- 工業:研究指向的な性質のため、工業的な用途は限られています。

科学的研究の応用

Neuropharmacology

The compound acts as an agonist for the AMPA subtype of glutamate receptors, which are critical for synaptic transmission and plasticity in the brain. This property makes it relevant for studying neurological disorders such as Alzheimer's disease and other cognitive impairments. Research indicates that compounds like 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid may enhance synaptic efficacy and promote neuroprotection through modulation of glutamate signaling pathways .

Anticancer Studies

Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, compounds exhibiting structural similarities have demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8. The percent growth inhibitions (PGIs) observed were notably high, suggesting that the compound may have therapeutic potential in oncology .

Synthesis of Novel Compounds

The synthesis of this compound has been reported as a precursor for creating novel derivatives with enhanced biological activities. These derivatives have been assessed for their antibacterial and antifungal properties, revealing promising results against pathogens such as Staphylococcus aureus and Candida albicans .

Case Study 1: Anticancer Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated several derivatives of propanamide bearing oxadiazole moieties. Among these, a derivative closely related to this compound exhibited low IC50 values, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Neuroprotective Effects

Research has indicated that compounds similar to this compound can improve cognitive function in animal models of neurodegeneration. These studies highlight the potential for developing therapeutic agents aimed at enhancing memory and learning by targeting AMPA receptors .

作用機序

- (RS)-AMPAはグルタミン酸/キヌレン酸受容体を活性化し、神経細胞の脱分極を引き起こします。

- 他のグルタミン酸アナログとは異なり、NMDA受容体には影響しません。

類似化合物の比較

- ユニークな特徴:(RS)-AMPAのL-グルタミン酸受容体に対する選択性は、それを際立たせています。

- 類似化合物:他のグルタミン酸アナログには、カイニン酸、NMDA、キヌレン酸などがあります。

類似化合物との比較

- Unique Features: (RS)-AMPA’s selectivity for L-glutamic acid receptors sets it apart.

- Similar Compounds: Other glutamate analogues include kainic acid, NMDA, and quisqualic acid.

生物活性

2-Amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid, commonly referred to as AMPA (alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid), is a significant compound in neurobiology, particularly known for its role as an agonist of the AMPA subtype of glutamate receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 74341-63-2

- Molecular Formula : C7H10N2O4

- Molecular Weight : 186.17 g/mol

- SMILES Notation : CC1=C(CC(N)C(O)=O)C(=O)NO1

AMPA acts primarily as a selective agonist for AMPA receptors, which are ionotropic glutamate receptors responsible for fast synaptic transmission in the central nervous system. The binding of AMPA to these receptors leads to the opening of cation channels, resulting in the influx of sodium ions (Na+) and the efflux of potassium ions (K+), thereby depolarizing the postsynaptic neuron.

Neurotransmission

- Glutamate Agonism : AMPA is a potent agonist for AMPA receptors, facilitating synaptic plasticity and playing a crucial role in learning and memory processes .

- Neuroprotective Effects : Research indicates that AMPA may exert neuroprotective effects under certain conditions by modulating excitotoxicity associated with excessive glutamate release .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of derivatives related to AMPA. While direct evidence for AMPA's antimicrobial activity is limited, related compounds have shown varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .

Case Studies and Experimental Data

- Synaptic Plasticity : A study demonstrated that activation of AMPA receptors enhances long-term potentiation (LTP) in hippocampal neurons, which is essential for memory formation. This effect was observed in both wild-type and Fmr1 knockout mice, indicating its potential role in cognitive disorders .

- Antiviral Properties : Some derivatives of amino acids similar to AMPA have shown antiviral activities against various viruses, including significant reductions in viral titers in infected cell lines .

- Therapeutic Applications : Due to its role in modulating synaptic transmission, AMPA has been investigated for potential therapeutic applications in neurodegenerative diseases and cognitive disorders .

Data Table

特性

IUPAC Name |

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDAMDVQRQNNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868301 | |

| Record name | (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77521-29-0 | |

| Record name | α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77521-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMPA, D,L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077521290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J090588E6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。